![molecular formula C21H13F2NO B1225486 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile CAS No. 339115-12-7](/img/structure/B1225486.png)
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
Overview
Description
This analysis focuses on the chemical "2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile," a compound that has been explored in various studies for its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of related fluorine-containing compounds often involves reactions with fluorobenzoyl isothiocyanate and fluoroanilines in dry acetonitrile, yielding good results. These reactions are characterized using techniques like NMR and FTIR spectroscopy (Saeed et al., 2011).
Molecular Structure Analysis
- The molecular structure of similar fluorinated compounds has been confirmed through methods like X-ray diffraction, revealing key details about bond angles and electron distribution (Özbey et al., 2004).
Chemical Reactions and Properties
- Research on related compounds has shown that fluorinated α-aminonitrile compounds exhibit unique reactivity, as evidenced by vibrational and NMR analyses. These studies also provide insights into the molecule's reactivity using molecular descriptors (Brahmachari et al., 2015).
Physical Properties Analysis
- Studies on fluorinated compounds similar to this compound have focused on their structural and vibrational properties. These properties are often analyzed using combined approaches, including theoretical calculations (Saeed et al., 2011).
Chemical Properties Analysis
- The chemical properties of fluorinated compounds have been explored through various studies. These include examining their spectroscopic characteristics, reactivity, and molecular docking into enzymes, providing a comprehensive understanding of their chemical behavior (Brahmachari et al., 2015).
Scientific Research Applications
Synthesis and Structural Properties
- Synthesis and vibrational properties of related compounds were studied, revealing insights into their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).
- Research on the synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde demonstrated promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
- A study on the convenient synthesis of 2-substituted thiazole-5-carboxylates highlights innovative approaches in compound synthesis (Fong, Janowski, Prager, & Taylor, 2004).
Photophysical Studies
- Investigation into the photophysical properties of N-2-aryl-1,2,3-triazoles revealed new blue emitting fluorophores, offering insights into their applications in photophysical studies (Padalkar, Lanke, Chemate, & Sekar, 2015).
Electrochemical Processes
- Electrochemical oxidation studies of phenyldisulfide in acetonitrile medium offer insights into the interactions and processes involved in electrochemical reactions (Bontempelli, Magno, & Mazzocchin, 1973).
- Research on the electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile demonstrates the complex chemical reactions that occur during electrochemical processes (Kunugi, Yamane, Yasuzawa, Matsui, Uno, & Sakamoto, 1993).
properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLYLZYECDXPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379029 | |
Record name | 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339115-12-7 | |
Record name | 4-(4-Fluorobenzoyl)-α-(4-fluorophenyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339115-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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